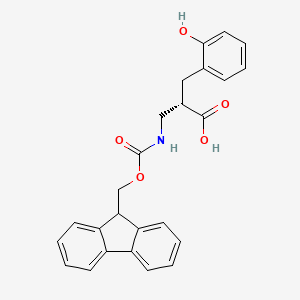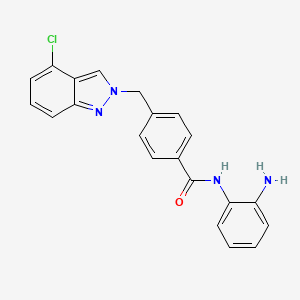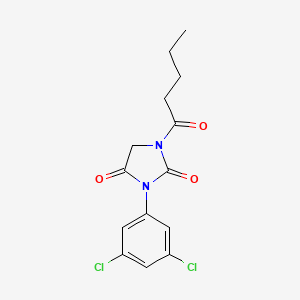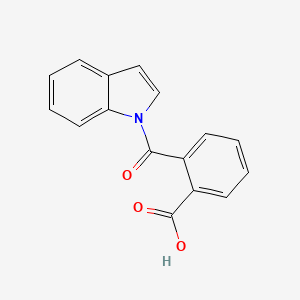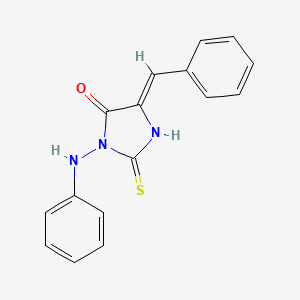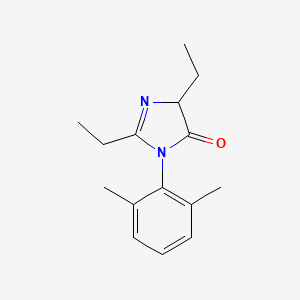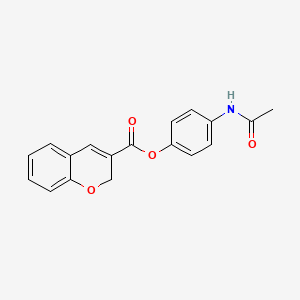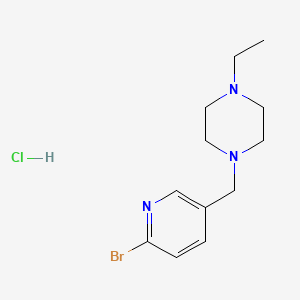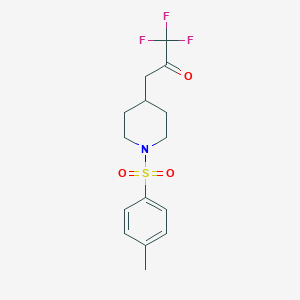
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves multiple steps. One common synthetic route includes the reaction of 2-chloroethylamine with 3-hydroxypropylamine in the presence of phosphoramidic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphoric acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of cyclophosphamide impurities.
Biology: The compound’s structural properties make it a subject of study in biochemical research.
Industry: It may be used in the development of new chemical processes and materials.
Mécanisme D'action
The mechanism of action of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The molecular targets and pathways involved include DNA alkylation and protein modification, which can disrupt cellular functions .
Comparaison Avec Des Composés Similaires
(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid can be compared with other similar compounds, such as:
Cyclophosphamide: The parent compound from which it is derived.
Ifosfamide: Another chemotherapeutic agent with a similar structure.
Melphalan: A related alkylating agent used in cancer treatment.
The uniqueness of this compound lies in its specific structural properties and its role as an impurity in cyclophosphamide, which necessitates its study for ensuring drug safety and efficacy .
Propriétés
Formule moléculaire |
C7H18ClN2O4P |
|---|---|
Poids moléculaire |
260.65 g/mol |
Nom IUPAC |
[2-chloroethyl-[2-(3-hydroxypropylamino)ethyl]amino]phosphonic acid |
InChI |
InChI=1S/C7H18ClN2O4P/c8-2-5-10(15(12,13)14)6-4-9-3-1-7-11/h9,11H,1-7H2,(H2,12,13,14) |
Clé InChI |
PNMXYZFTSIITQB-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN(CCCl)P(=O)(O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


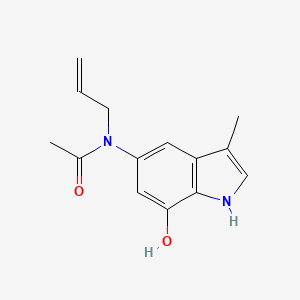
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
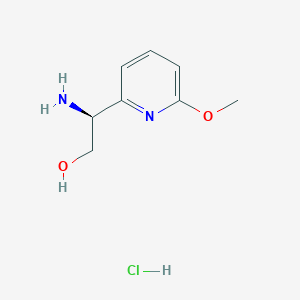
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
